molecular formula C8H16O2 B157795 (6S)-7-Hydroxy-6-methylheptan-2-one CAS No. 130486-85-0

(6S)-7-Hydroxy-6-methylheptan-2-one

Cat. No.: B157795
CAS No.: 130486-85-0
M. Wt: 144.21 g/mol
InChI Key: GWRSINQMTFUHBY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-7-Hydroxy-6-methylheptan-2-one is a chiral monoterpenoid derivative characterized by a seven-carbon backbone with a ketone group at position 2, a methyl group at position 6 (S-configuration), and a hydroxyl group at position 5. While specific data on this compound are absent in the provided evidence, its structure suggests relevance in flavor, fragrance, or pharmaceutical chemistry due to its functional groups and stereochemistry. Spectroscopic methods, such as NMR and UV (as applied in for structurally unrelated compounds), are critical for confirming its stereochemical and functional properties .

Properties

CAS No.

130486-85-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(6S)-7-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

GWRSINQMTFUHBY-ZETCQYMHSA-N

SMILES

CC(CCCC(=O)C)CO

Isomeric SMILES

C[C@@H](CCCC(=O)C)CO

Canonical SMILES

CC(CCCC(=O)C)CO

Synonyms

2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between (6S)-7-Hydroxy-6-methylheptan-2-one and structurally or methodologically relevant compounds from the evidence:

Compound Name Key Features Functional Groups Structural Class Relevance to Target Compound
This compound Linear heptanone with stereospecific methyl and hydroxyl groups Ketone, hydroxyl Linear monoterpenoid Target compound (hypothetical data)
Zygocaperoside () Triterpenoid saponin with glycosidic linkage Glycoside, hydroxyl Cyclic triterpenoid Contrast in complexity and functional groups
Hexachlorocyclohexane isomers () Chlorinated cyclohexanes with multiple Cl substituents Halogens (Cl) Cycloalkane Polar vs. nonpolar functional group divergence
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol () Bicyclic ether-alcohol with fused ring system Ether, hydroxyl Bicyclic monoterpenoid Stereochemical similarity (S-configuration at C6)

Key Observations :

  • Functional Groups : The target compound’s hydroxyl and ketone groups distinguish it from halogenated () and glycosidic () compounds. Its linear structure contrasts with the bicyclic ether-alcohol in .
  • Stereochemistry: The S-configuration at C6 aligns with stereospecific synthesis challenges noted in , though the bicyclic framework introduces additional complexity .
Spectroscopic and Analytical Comparisons

emphasizes the use of 1H-NMR and 13C-NMR for elucidating structures of complex glycosides and triterpenoids. For this compound, similar techniques would resolve its stereochemistry and confirm hydroxyl/methyl positioning. However, its simpler structure (vs. Zygocaperoside) may reduce spectral complexity, enabling faster analysis .

Substructure and Data Mining Insights ()

’s substructure analysis methodology could identify common motifs between the target compound and bioactive analogs. For example:

  • Hydroxyl-Ketone Motif : This combination in This compound may influence hydrogen bonding and reactivity, contrasting with halogenated () or glycosidic () substructures.
  • Branched Methyl Group : The stereospecific methyl branch at C6 (shared with ’s compound) could modulate lipophilicity or chiral recognition in biological systems .

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